molecular formula C12H16O3 B12584250 Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester CAS No. 646064-56-4

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester

Cat. No.: B12584250
CAS No.: 646064-56-4
M. Wt: 208.25 g/mol
InChI Key: CPDSKZDSSZKMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has been identified as a significant volatile organic compound (VOC) in carob fruit, contributing to its aroma profile during ripening . It is also implicated in industrial processes, such as bio-oil upgrading, where esterification reactions generate analogous compounds . Its structural features—a branched alkyl chain and aromatic phenoxy moiety—distinguish it from simpler esters, influencing its physicochemical properties and functional roles in natural and synthetic systems.

Properties

CAS No.

646064-56-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-methyl-3-phenoxypropanoate

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

CPDSKZDSSZKMMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-3-phenoxy-, ethyl ester typically involves the esterification of 2-methyl-3-phenoxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-3-phenoxy-, ethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an antagonist of olfactory receptors, particularly OR2AT4, which is a G-protein-coupled receptor expressed in human primary keratinocytes . This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Esters

Compound Name Substituents Key Functional Role Natural/Synthetic Source References
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester 2-methyl, 3-phenoxy, ethyl Aroma (carob), Potential antimicrobial Carob fruit, Bio-oil upgrading
Propanoic acid ethyl ester Ethyl Antimicrobial, Fruit flavor Strawberries, Bio-oil
Hexadecanoic acid methyl ester Methyl, palmitic chain Antioxidant Endophytic fungi, Cosmetics
Butanoic acid ethyl ester Ethyl Flavor (overripe apple) Stinky tofu, Olive processing

Table 2: Presence in Industrial and Natural Matrices

Compound Name Industrial Context Natural Context Concentration/Relative Abundance References
This compound Bio-oil upgrading (ethanol reaction) Carob fruit (ripening) 3.37% (carob VOC profile)
Propanoic acid ethyl ester Bio-oil/methanol reactions Strawberry aroma Part of ester clusters
Hexadecanoic acid methyl ester Not reported Cinnamon endophytic fungi Antioxidant-rich extract

Research Findings and Implications

  • Aroma Contribution: The phenoxy group in the target compound likely reduces volatility compared to linear-chain esters, prolonging its sensory impact in carob .
  • Antimicrobial Potential: While propanoic acid ethyl esters broadly inhibit pathogens, structural modifications (e.g., phenoxy groups) could tailor specificity toward Gram-positive or fungal targets .
  • Industrial Synthesis: Supercritical ethanol promotes esterification, suggesting scalable production routes for the target compound during bio-oil processing .

Biological Activity

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester (CAS No. 646064-56-4) is an organic compound with potential biological activities that have garnered interest in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.257 g/mol
  • IUPAC Name : this compound

The biological activity of propanoic acid derivatives often involves their interaction with specific molecular targets, leading to various biochemical effects. The compound's structure allows it to participate in:

  • Electrophilic Aromatic Substitution : The phenoxy group can undergo substitution reactions, influencing the compound's reactivity and interactions with biological targets.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

Anti-inflammatory Effects

Research indicates that propanoic acid derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to propanoic acid have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Antiproliferative Activity

A series of studies have demonstrated that certain derivatives of propanoic acid exhibit antiproliferative effects against cancer cell lines. For example, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity A study reported that derivatives of propanoic acid showed excellent antiproliferative activity against HeLa cells with IC50 values significantly lower than doxorubicin .
Anti-inflammatory Activity Compounds demonstrated the ability to inhibit COX enzymes and reduce levels of pro-inflammatory mediators in vitro .
Mechanistic Insights Electrophilic aromatic substitution was identified as a key mechanism for the biological activity of these compounds .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Ethoxylation of Benzene Derivatives : This involves reacting benzene with ethyl alcohol in the presence of a catalyst.
  • Allylation Reactions : The introduction of the phenoxy group can be accomplished via allylation reactions using suitable reagents .

Comparative Analysis with Similar Compounds

Comparative studies reveal that while similar compounds like 1-ethoxy-4-methylbenzene lack certain functional groups that enhance reactivity, propanoic acid derivatives possess unique structural features contributing to their biological efficacy.

CompoundStructural FeaturesBiological Activity
Propanoic Acid DerivativeContains phenoxy and ethyl ester groupsSignificant anti-inflammatory and antiproliferative activity
1-Ethoxy-4-methylbenzeneLacks phenoxy groupReduced reactivity compared to propanoic acid derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.